molecular formula C24H25N3O5 B2386333 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896075-73-3

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2386333
CAS No.: 896075-73-3
M. Wt: 435.48
InChI Key: CHRKBUZXWDDVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound featuring a pyrimidoquinoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-step process. One common method includes a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the functionalization of the pyrimidoquinoline core with various substituents, including the 3,4,5-trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the one-pot synthesis method to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione likely involves interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit various enzymes and receptors, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific combination of substituents, which may confer distinct biological activities compared to other compounds with similar cores. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant, as it is associated with a wide range of pharmacological effects.

Biological Activity

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic compound belonging to the pyrimidoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O3C_{23}H_{23}N_3O_3. Its structure features a pyrimidine ring fused with a quinoline moiety and multiple methoxy substituents on the phenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antifungal and anticancer properties.

Antifungal Activity

Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal activity. For instance:

  • A study reported that certain pyrimido[4,5-b]quinolone derivatives demonstrated potent antifungal effects against various Candida species. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 1 to 8 µg/mL against strains such as Candida dubliniensis and Candida albicans .
  • Molecular modeling studies have shown that these compounds effectively bind to the CYP51 active site in fungi, which is crucial for ergosterol biosynthesis . This binding is believed to disrupt fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of pyrimido[4,5-b]quinoline derivatives has also been explored:

  • In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study highlighted that specific derivatives showed cytotoxic effects with IC50 values below 1 µM against selected cancer cell lines .
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrimido[4,5-b]quinolone derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced their antifungal and anticancer activities .
  • Molecular Docking Studies : Docking simulations have been employed to predict the interaction between these compounds and their biological targets. This computational approach aids in understanding how structural variations impact biological efficacy .
  • Comparative Analysis : A comparative analysis of different derivatives revealed that those with more electron-donating groups exhibited enhanced biological activity. For instance, compounds with methoxy groups showed better inhibition against fungal strains compared to their non-methoxylated counterparts .

Properties

IUPAC Name

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKBUZXWDDVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.